REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH3:19]O>>[I:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([O:6][CH3:19])=[O:5]
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Name
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|
Quantity
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50 mL
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
3
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The flask was fitted with a reflux condenser
|
Type
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TEMPERATURE
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Details
|
with cooling
|
Type
|
ADDITION
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Details
|
After the completion of the addition
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Type
|
TEMPERATURE
|
Details
|
the contents were refluxed for 3 days until completion of the reaction
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to 1000 ml
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The product crystalized as a light yellow colored powder
|
Type
|
FILTRATION
|
Details
|
The solid material was filtered
|
Type
|
WASH
|
Details
|
washed with water and methanol
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
|
Smiles
|
IC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |